REACTION_CXSMILES
|
N1([C:6]2[CH2:11][CH2:10][CH2:9][CH2:8][CH:7]=2)CCCC1.[CH:12]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=1)=[CH2:13].[OH2:20]>COCCOCCOC>[N:15]1[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=1[CH2:12][CH2:13][CH:6]1[CH2:7][CH2:8][CH2:9][CH2:10][C:11]1=[O:20]
|
Name
|
|
Quantity
|
7.1 mL
|
Type
|
reactant
|
Smiles
|
N1(CCCC1)C1=CCCCC1
|
Name
|
|
Quantity
|
4.3 mL
|
Type
|
reactant
|
Smiles
|
C(=C)C1=NC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
COCCOCCOC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred an additional 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
before extracting it with Et2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether layer was dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
leaving an oil
|
Type
|
DISTILLATION
|
Details
|
The residue oil was distilled on a kugelrohr apparatus at 60-80° C. (0.1 mm)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)CCC1C(CCCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |